1,1-Dimethyl-3-(prop-2-yn-1-yl)urea
Description
1,1-Dimethyl-3-(prop-2-yn-1-yl)urea (CAS: Not explicitly listed; molecular formula: C₆H₁₀N₂O, as inferred from and ) is a substituted urea derivative characterized by two methyl groups at the N1 position and a propargyl (prop-2-yn-1-yl) group at the N3 position. Its structural uniqueness lies in the propargyl moiety, which may confer reactivity in click chemistry or polymer synthesis. Commercial availability is noted in , with pricing ranging from €428.00/100mg to €1,088.00/g, indicating its specialized use .
Properties
IUPAC Name |
1,1-dimethyl-3-prop-2-ynylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-4-5-7-6(9)8(2)3/h1H,5H2,2-3H3,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABKXCLVIQJWTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-3-(prop-2-yn-1-yl)urea can be synthesized through the reaction of dimethylamine with propargyl isocyanate under controlled conditions. The reaction typically involves the use of an inert solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-3-(prop-2-yn-1-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted urea derivatives, amines, and other functionalized compounds depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1-Dimethyl-3-(prop-2-yn-1-yl)urea has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-3-(prop-2-yn-1-yl)urea involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its chemical structure and the functional groups present. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cellular signaling and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
Substituted ureas are a versatile class of compounds with applications ranging from agrochemicals to pharmaceuticals. Below is a detailed comparison of 1,1-Dimethyl-3-(prop-2-yn-1-yl)urea with key analogs:
Structural and Functional Differences
Key Observations :
- Substituent Impact : The propargyl group in the target compound distinguishes it from herbicidal analogs like Fluometuron and Diuron, which feature aromatic substituents (e.g., trifluoromethylphenyl or dichlorophenyl). These aromatic groups enhance soil persistence and bioactivity in agrochemicals, whereas the propargyl group may prioritize synthetic utility .
Physicochemical Properties
Analysis :
- The target compound’s lack of aromatic substituents may improve solubility in organic solvents compared to Fluometuron or Diuron, which are designed for environmental stability .
- Propargyl-containing ureas (e.g., the target compound and its chlorophenyl analog) are typically powders at room temperature, as noted in .
Research and Industrial Relevance
- Herbicidal Ureas : Fluometuron and Diuron are extensively studied for their inhibition of photosynthesis by binding to photosystem II. Their environmental persistence, however, raises regulatory concerns .
- Propargyl Ureas: The target compound’s propargyl group offers click chemistry applications (e.g., polymer crosslinking) or as a building block in drug discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
